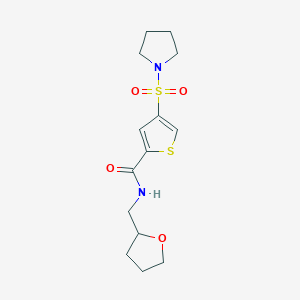

4-(1-pyrrolidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 4-(1-pyrrolidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide, is a complex organic molecule, notable for its distinct structural features and potential applications in various scientific fields.

Synthesis Analysis

A method for the synthesis of related compounds involves the reaction of N-propargylic β-enaminones with 4-nitrobenzenesulfenyl chloride, producing α-sulfenylated N-propargylic β-enaminones. These undergo nucleophilic cyclization to afford pyrrolines, demonstrating tolerance to various substituents (Korkmaz & Zora, 2020).

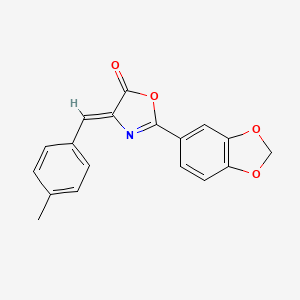

Molecular Structure Analysis

The structure and conformation of similar compounds have been explored using X-ray analysis and AM1 molecular orbital methods, revealing details like planar methoxyphenyl rings linked to oxo-pyrrolidine moieties via a sulfonyl group (Banerjee et al., 2002).

Chemical Reactions and Properties

Intriguingly, some related compounds exhibit unique reactions like cyclization in the presence of polyphosphoric acid, leading to the formation of various heterocyclic structures (Danilyuk et al., 2016).

Physical Properties Analysis

For similar molecules, the X-ray crystal structure can reveal key physical properties, such as the angles between various rings and the presence of intramolecular hydrogen bonds, contributing to the overall stability of the structure (Mukhtar et al., 2012).

Chemical Properties Analysis

The electronic and electrochemical properties of analogous compounds have been studied, showing how substituents like ferrocenyl groups affect the overall chemical behavior. This includes observations on oxidation states and electronic communication within the molecule (Hildebrandt et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthetic Approaches

The synthesis of complex organic compounds involving pyrrolidine, furanyl, and thiophene moieties is crucial for developing materials with specific properties. For instance, the synthesis and characterization of thioether-bridged polyphenylquinoxalines demonstrate the role of such structures in creating materials with unique optical and thermal properties. These materials exhibit good solubility, thermal stability, and potentially high refractive indices, making them interesting for various applications, including optoelectronics and coatings (Li et al., 2010).

Microwave-Assisted Synthesis

Techniques such as microwave-assisted Paal–Knorr synthesis provide efficient routes to heterocycles, including furans, pyrroles, and thiophenes, from simple precursors. These methods are valued for their ability to rapidly generate complex structures with potential applications in medicinal chemistry and materials science (Minetto et al., 2005).

Advanced Materials Development

Functional Materials

The creation of functional materials, such as supramolecular gelators based on pyrrolidine and furan moieties, demonstrates the potential for developing selective sensors and drug delivery systems. These materials can selectively bind metal ions and undergo transitions from gel to sol states, indicating their utility in environmental and biological sensing applications (Panja et al., 2018).

Polymer Synthesis

The incorporation of pyrrolidine and thiophene components into polymers has been explored to enhance their properties. For example, polymers with ultra-high refractive indices and low birefringences have been synthesized, showing promise for applications in optoelectronic devices and lenses (Cheng Li et al., 2010).

Eigenschaften

IUPAC Name |

N-(oxolan-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S2/c17-14(15-9-11-4-3-7-20-11)13-8-12(10-21-13)22(18,19)16-5-1-2-6-16/h8,10-11H,1-7,9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZUMTWRFRGEPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(oxolan-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)

![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5567945.png)

![[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5567954.png)

![5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5567969.png)

![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)

![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)

![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)